Sodium Methane Disulfonate

Description

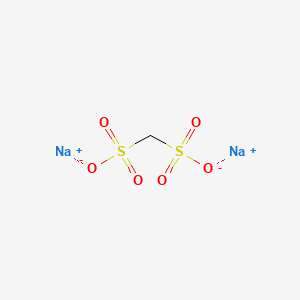

Sodium Methane Disulfonate (SMDS, CAS 5799-70-2) is an organosulfonate compound with the molecular formula CH₂Na₂O₆S₂ and a molecular weight of 220.13 g/mol . Its structure consists of a methane backbone with two sulfonate (-SO₃⁻) groups bonded to the central carbon, stabilized by sodium counterions. This compound is hygroscopic and requires storage under inert atmospheres at room temperature .

SMDS serves as a precursor for methylene methane disulfonate (MMDS), a lithium-ion battery electrolyte additive. MMDS enhances battery performance by stabilizing the electrode-electrolyte interface, with SMDS synthesized via inorganic reactions involving barium salt conversion, sulfuric acid acidification, and silver salt substitution .

Properties

IUPAC Name |

disodium;methanedisulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O6S2.2Na/c2-8(3,4)1-9(5,6)7;;/h1H2,(H,2,3,4)(H,5,6,7);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZTMMVAAULUFCS-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Na2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The primary industrial method involves reacting sodium sulfite (Na₂SO₃) with dichloromethane (CH₂Cl₂) under pressurized catalysis. The reaction proceeds as:

This exothermic reaction achieves ~95% conversion efficiency, with excess sodium sulfite (10–15% molar excess) ensuring complete dichloromethane consumption.

Process Parameters and Optimization

Key operational parameters include:

| Parameter | Optimal Range | Purpose |

|---|---|---|

| Temperature | 132–141°C | Accelerates reaction kinetics |

| Pressure | 0.29 MPa | Maintains dichloromethane in liquid phase |

| Reaction Duration | 4.5 hours | Maximizes yield |

| Cooling Phase | <61°C | Prevents decomposition |

Post-synthesis, the mixture undergoes bariumization to remove residual sulfite ions:

Barium sulfonate precipitates are filtered, and the filtrate is acidified with sulfuric acid (H₂SO₄) to regenerate methanedisulfonic acid, which is neutralized with NaOH to yield the sodium salt.

Acid-Catalyzed Neutralization of Methanedisulfonic Acid

Synthesis of Methanedisulfonic Acid

Alternative routes first synthesize methanedisulfonic acid (CH₂(SO₃H)₂, CAS 503-40-2) via sulfonation of formaldehyde or chlorosulfonic acid. The acid is then neutralized with sodium hydroxide:

However, this method faces challenges:

Industrial Limitations

Despite simpler neutralization, this approach is less favored due to:

-

High energy demands during sulfonation.

-

Complex purification steps to remove metal residues.

Comparative Analysis of Methods

Yield and Purity

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Pressurized Catalysis | 88–92 | >98 | High |

| Acid Neutralization | 65–70 | 90–95 | Moderate |

Environmental and Economic Factors

-

Catalytic Synthesis :

-

Acid Neutralization :

Advanced Purification Techniques

Vacuum Distillation

Concentrated sodium methanedisulfonate solutions (60% w/w) undergo vacuum distillation at 145°C to remove water, achieving 88% purity before recrystallization.

Activated Carbon Decolorization

Post-distillation, activated carbon (0.5–1.0% w/w) removes organic impurities, enhancing product whiteness for pharmaceutical applications.

Industrial-Scale Production Workflow

-

Synthesis Reactor : Charge Na₂SO₃ and CH₂Cl₂ at 1:1.05 molar ratio.

-

Pressurization : Heat to 141°C under 0.29 MPa for 4.5 hours.

-

Bariumization : Add BaCl₂·2H₂O to precipitate SO₃²⁻.

-

Acidification : Treat with H₂SO₄ to pH 1–2.

-

Neutralization : Adjust to pH 7–8 with NaOH.

-

Concentration : Vacuum distill to 60% solids.

Emerging Innovations and Challenges

Chemical Reactions Analysis

Sulphination Reaction:

Sodium sulfite (or calcium sulfite) reacts with dihalomethane (e.g., dichloromethane) under high-temperature, high-pressure conditions:

| Parameter | Value |

|---|---|

| Temperature | 130–200°C (180°C opt.) |

| Pressure | Autogenous (sealed) |

| Reaction Time | 8–12 hours (10h opt.) |

| Solvent | Water or polar organic |

| Catalyst | Polyethylene glycol |

Acidification Reaction:

The disulfonate salt is acidified to produce methanedisulfonic acid:

-

Filtration to remove byproducts (e.g., Na₂SO₄).

-

Vacuum concentration (25 mmHg, 70–100°C).

-

Decolorization with activated carbon.

-

Freezing crystallization (−10°C) to isolate MDSA.

Role in Catalytic Processes

Sodium methane disulfonate serves as a precursor or intermediate in catalytic systems:

Decomposition Pathways

Under extreme conditions (e.g., >200°C), this compound decomposes via:

-

Thermal Stability : Stable up to 180°C; decomposition accelerates above 200°C.

-

Byproducts : Sulfur dioxide (SO₂) and sodium disulfite (Na₂S₂O₅) are common.

Example 2: Electroplating Optimization ( )

Baths containing 25% this compound showed:

-

Current Efficiency : 28% (vs. 15% for traditional catalysts).

-

Chromium Adhesion : 25% improvement.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula :

- Molecular Weight : 118.082 g/mol

- CAS Number : 2386-57-4

- Solubility : Soluble in water, alcohol, ether, and other organic solvents .

Industrial Applications

-

Catalyst in Electroplating

- SMDS is utilized as a catalyst in chromium (VI) electroplating processes. It enhances the deposition quality by improving the current efficiency and reducing the formation of defects on the plated surface. A study demonstrated that the presence of SMDS significantly affects the reduction of Cr (VI) ions during electroplating, leading to a more uniform coating .

-

Surfactant in Cleaning Agents

- Due to its surfactant properties, SMDS is incorporated into cleaning formulations. Its ability to reduce surface tension allows for better wetting and spreading on surfaces, making it effective in both industrial and household cleaning products.

-

Additive in Polymer Production

- In the polymer industry, SMDS acts as a processing aid. It helps improve the flow characteristics of polymer melts, facilitating easier processing during manufacturing.

Environmental Applications

-

Heavy Metal Remediation

- SMDS has shown potential in environmental applications, particularly in the remediation of heavy metals from wastewater. Its ability to complex with heavy metals facilitates their removal from contaminated water sources. Research indicates that SMDS can effectively reduce chromium (VI) levels in wastewater, making it a viable option for environmental cleanup efforts .

-

pH Regulation

- As an acidifier, sodium methane disulfonate can be used to adjust pH levels in various chemical processes. This property is particularly useful in industries where specific pH ranges are crucial for optimal reactions.

Case Studies

Mechanism of Action

Comparison with Similar Compounds

Chemical Structures and Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| Sodium Methane Disulfonate | 5799-70-2 | CH₂Na₂O₆S₂ | 220.13 | Methane backbone with two sulfonate groups |

| Sodium Methallyl Disulfonate | N/A | Copolymer (C₃H₄O₆S₂) | ~1050 (copolymer) | Methallyl group with two sulfonates |

| Sodium 1,2-Dihydroxyethane-1,2-Disulfonate | 517-21-5 | C₂H₄Na₂O₈S₂ | 266.16 | Ethane backbone with hydroxyl and sulfonate groups |

| Disodium Methylenebisnaphthalenesulphonate | 26545-58-4 | C₂₁H₁₄Na₂O₆S₂ | 476.44 | Naphthalene rings linked by methylene bridge |

| Sodium-2-Nitrobenzene Disulfonate | N/A | C₆H₃NNa₂O₈S₂ | ~309.20 | Nitro-substituted aromatic disulfonate |

Key Differentiators

- Backbone Complexity : SMDS has a simple methane backbone, whereas analogues like Disodium Methylenebisnaphthalenesulphonate feature aromatic systems, impacting solubility and reactivity.

- Functional Groups : Sodium 1,2-Dihydroxyethane-1,2-Disulfonate combines sulfonate and hydroxyl groups, enabling unique chelation properties absent in SMDS .

- Industrial Relevance: SMDS is niche in battery technology, while Disodium Methylenebisnaphthalenesulphonate has broad dispersant applications .

Q & A

Q. What are the established synthesis methods for Sodium Methane Disulfonate, and what procedural steps ensure optimal yield and purity?

this compound (SMDS) is synthesized via inorganic reactions involving barium salt conversion, sulfuric acid acidification, and silver salt conversion. For example, SMDS derivatives like silver methylane disulfonic acid are synthesized in three steps: (1) conversion of sodium methylene disulfonate to its barium salt, (2) acidification with sulfuric acid to yield free disulfonic acid, and (3) reaction with silver nitrate to form the silver salt. This method achieves a total yield of 57.9% with high purity, attributed to solvent recycling and simplified purification steps .

Q. How is the purity of this compound quantified in laboratory settings?

Purity assessment typically employs chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to measure residual monomer levels and Gel Permeation Chromatography (GPC) to determine molecular weight distribution. For instance, copolymers derived from SMDS are analyzed using GPC (average molecular weight ~1050 g/mol) and HPLC to confirm <1% residual monomer content, ensuring structural integrity .

Q. What safety protocols are critical when handling this compound in synthetic workflows?

While specific SDS data for SMDS is limited, general disulfonate handling guidelines include using PPE (gloves, goggles), ensuring proper ventilation, and immediate washing with water upon skin/eye contact. Waste disposal should follow protocols for sulfonic acid derivatives to avoid environmental contamination .

Advanced Research Questions

Q. How can SMDS be integrated into copolymer systems for functional material design?

SMDS serves as a comonomer in aqueous free-radical polymerization with maleic acid, initiated by sodium persulfate. The resulting copolymer (e.g., maleic acid-sodium methallyl disulfonate) exhibits scale inhibition properties in oilfield applications. Structural confirmation requires FTIR (C-S and S=O bond detection at 1040 cm⁻¹ and 1180 cm⁻¹) and ¹H-NMR (peaks at δ 2.5–3.5 ppm for sulfonate groups) .

Q. What electrochemical applications leverage SMDS-doped polymers, and how are performance metrics evaluated?

SMDS derivatives like bis(pyrazolyl)methane disulfonate are used to dope conductive polymers (e.g., PEDOT) for dopamine sensing. Electrochemical performance is assessed via cyclic voltammetry (CV) to measure redox activity and impedance spectroscopy to evaluate charge-transfer efficiency. Optimized doping ratios enhance sensitivity (detection limits ~0.1 µM) and selectivity against interferents like ascorbic acid .

Q. How do researchers resolve contradictions in reported synthesis yields of SMDS-based intermediates?

Discrepancies in yields (e.g., 57.9% vs. lower literature values) are addressed by optimizing reaction parameters such as stoichiometry, temperature, and catalyst use. For example, substituting barium salts in SMDS synthesis reduces side reactions, while solvent recycling improves cost efficiency and yield reproducibility .

Q. What advanced characterization techniques validate the structural and functional properties of SMDS derivatives?

Beyond FTIR and NMR, X-ray diffraction (XRD) analyzes crystallinity in silver salts, while thermogravimetric analysis (TGA) assesses thermal stability (decomposition >250°C). For copolymers, dynamic light scattering (DLS) measures particle size distribution, critical for applications like scale inhibition .

Methodological Considerations

- Contradiction Analysis : Compare synthetic routes (e.g., inorganic vs. organic pathways) and purity metrics across studies to identify optimal protocols .

- Experimental Design : Use fractional factorial designs to test variables (e.g., initiator concentration, pH) in copolymer synthesis, ensuring scalability and reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.